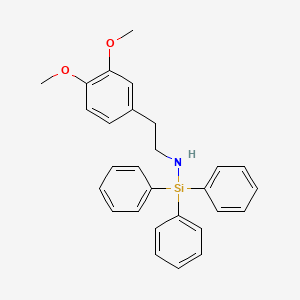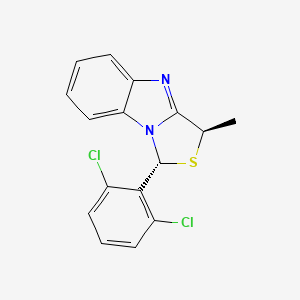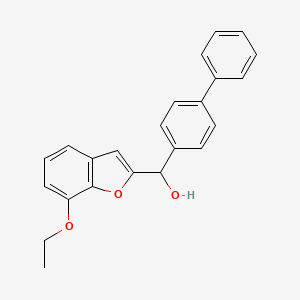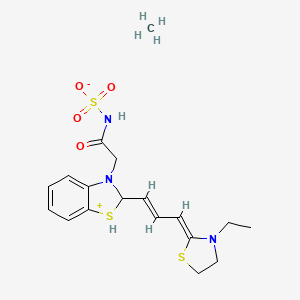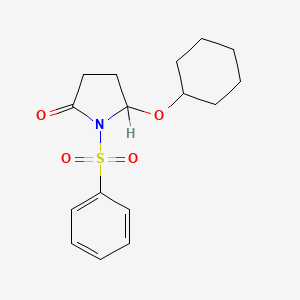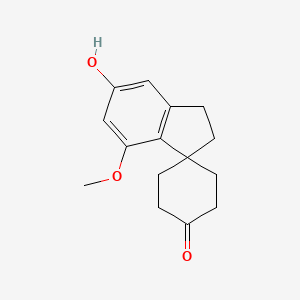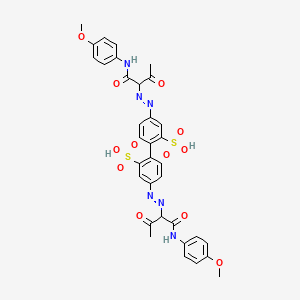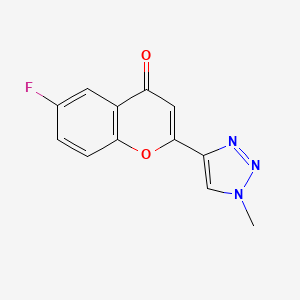
3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene is a chemical compound with the molecular formula C21H33N It is characterized by its unique structure, which includes multiple double bonds and an isocyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of isocyanide precursors and alkenes in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated compounds.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene involves its interaction with molecular targets through its isocyano group and multiple double bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures, which is the basis for its reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene: Similar in structure but may differ in the position of double bonds or functional groups.
1,6,10,14-Hexadecatetraene: Lacks the isocyano group but has a similar carbon backbone.
Uniqueness
The uniqueness of this compound lies in its isocyano group, which imparts distinctive reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
55784-75-3 |
|---|---|
Formule moléculaire |
C21H33N |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
(6E,10E)-3-isocyano-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene |
InChI |
InChI=1S/C21H33N/c1-8-21(6,22-7)17-11-16-20(5)15-10-14-19(4)13-9-12-18(2)3/h8,12,14,16H,1,9-11,13,15,17H2,2-6H3/b19-14+,20-16+ |
Clé InChI |
NHJDIHHQSGBVGA-XHGFWWIISA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)[N+]#[C-])/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)[N+]#[C-])C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



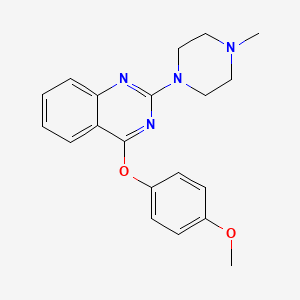

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)

